molecular formula C10H11BrN2 B597907 6-bromo-1-isopropyl-1H-indazole CAS No. 1214900-44-3

6-bromo-1-isopropyl-1H-indazole

Cat. No.: B597907
CAS No.: 1214900-44-3
M. Wt: 239.116
InChI Key: BGDRYWNOTNBYDJ-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and an isopropyl group at the 1st position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-isopropyl-1H-indazole typically involves the bromination of 1-isopropyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-isopropyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

    Coupling Reactions: The bromine atom can serve as a site for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed:

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the indazole ring.

    Coupling Products: Biaryl or heteroaryl compounds formed through coupling reactions.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-isopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity towards biological targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 6-Bromo-1-cyclopentyl-1H-indazole
  • 6-Bromo-1-methyl-1H-indazole
  • 6-Bromo-1-ethyl-1H-indazole

Comparison: 6-Bromo-1-isopropyl-1H-indazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

6-bromo-1-propan-2-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDRYWNOTNBYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-44-3
Record name 6-Bromo-1-isopropyl-1H-indazole
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